molecular formula C9H6FN3O2 B1489714 4-(4-fluorophenyl)-5-nitro-1H-imidazole CAS No. 209736-21-0

4-(4-fluorophenyl)-5-nitro-1H-imidazole

Cat. No. B1489714
M. Wt: 207.16 g/mol
InChI Key: GIIYFQFCQCAPKL-UHFFFAOYSA-N
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Description

This compound is likely an organic molecule that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The “4-(4-fluorophenyl)” part suggests a fluorine atom attached to a phenyl group (a ring of six carbon atoms, also known as a benzene ring), which is then attached to the fourth carbon of the imidazole ring. The “5-nitro” part indicates a nitro group (-NO2) attached to the fifth carbon of the imidazole ring .


Molecular Structure Analysis

The molecular structure would be largely determined by the imidazole ring, the phenyl ring, and the nitro and fluorine substituents. These groups could influence the compound’s shape, reactivity, and physical and chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing nitro and fluorine groups, which could make the compound more reactive towards nucleophilic attack .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the nitro and fluorine groups could affect properties like polarity, acidity/basicity, and stability .

Scientific Research Applications

Synthesis and Pharmacological Potential

  • Nitrefazole, a derivative of 4-nitroimidazole, shows significant inhibition of aldehyde dehydrogenase, an enzyme involved in alcohol metabolism. This highlights the compound's potential in influencing metabolic pathways, although it is structurally related rather than identical to 4-(4-fluorophenyl)-5-nitro-1H-imidazole (Klink, Pachler, & Gottschlich, 1985).
  • Studies on nitration reactions of 2-(4′-fluorophenyl)imidazole have provided insights into synthetic pathways that could be relevant for creating derivatives of 4-(4-fluorophenyl)-5-nitro-1H-imidazole. These reactions showcase the versatility of imidazole derivatives in chemical synthesis (Amato, Grenda, Liu, & Grabowski, 1979).
  • The development of an efficient strategy for constructing the imidazo[1,5-a]quinoxalin-4-one ring system, utilizing nitroimidazole carboxylate, suggests a methodological framework that could be adapted for synthesizing complex molecules with a 4-(4-fluorophenyl)-5-nitro-1H-imidazole core (Chen et al., 2004).

Interaction with Biological Molecules

  • The interaction between a phenyl-imidazole derivative and bovine serum albumin (BSA) was studied, indicating the compound's ability to form complexes with proteins. This suggests potential biological applications, such as drug delivery systems or probes for studying protein-ligand interactions (Jayabharathi, Thanikachalam, Sathishkumar, & Jayamoorthy, 2012).

Antibacterial and Antifungal Activities

  • Synthesized 1-methyl-4-nitro-1H-imidazole derivatives were evaluated for their antibacterial activity, highlighting the antimicrobial potential of nitroimidazole-based compounds. This research direction could be relevant for exploring the antimicrobial properties of 4-(4-fluorophenyl)-5-nitro-1H-imidazole derivatives (Letafat et al., 2008).

Material Science Applications

  • The synthesis and characterization of new Y-shaped fluorophores with an imidazole core demonstrate the utility of imidazole derivatives in developing novel materials with potential applications in optoelectronics and fluorescence-based technologies (Ozturk et al., 2012).

Safety And Hazards

Like many organic compounds, this compound could present safety hazards such as flammability and toxicity. Proper handling and storage would be necessary to ensure safety .

properties

IUPAC Name

4-(4-fluorophenyl)-5-nitro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FN3O2/c10-7-3-1-6(2-4-7)8-9(13(14)15)12-5-11-8/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIIYFQFCQCAPKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(NC=N2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-fluorophenyl)-5-nitro-1H-imidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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